molecular formula C21H24N2O10 B2986399 [5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate CAS No. 1094864-19-3

[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate

Cat. No. B2986399
M. Wt: 464.427
InChI Key: GTAOARWQIVTGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C21H24N2O10 . It is a complex organic molecule that may have potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H24N2O10 . It contains acetamido, diacetyloxy, benzoxazol, and oxan groups, which contribute to its complex structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 464.42266 . Other properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Antibacterial Synthesis

Compounds featuring acetamido groups and complex oxy substituents have been explored for their antibacterial properties. For instance, 2-oxaisocephems with specific substituents demonstrated potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings underscore the potential of structurally complex acetates in developing new antibacterial agents (Tsubouchi et al., 1994).

Modification of Sialic Acids

Research on the modification of sialic acids, which share a common backbone with the compound , reveals the synthesis of derivatives with significant biological applications. For example, N-acetyl-9-deoxy-9-fluoroneuraminic acid was synthesized through modifications at C-9, showing activity as inhibitors of growth in certain cancer cell lines (Sharma et al., 1988).

Anti-inflammatory and Antimicrobial Activities

Compounds containing benzoxazolinones, related to the benzoxazolyl moiety in your compound, have been synthesized and evaluated for their analgesic-anti-inflammatory and antimicrobial activities. This research indicates the therapeutic potential of these compounds in medical applications, highlighting the diverse biological activities that structurally complex molecules can exhibit (Salgın-Gökşen et al., 2007).

Molecular Docking Studies

Furthermore, molecular docking studies of novel compounds, including those with acetamido groups, have provided insights into their potential anti-inflammatory properties by revealing their binding affinity towards human serum albumin (HSA). These studies play a crucial role in understanding the mechanism of action of new therapeutic agents and guiding the design of molecules with enhanced biological activities (Nikalje et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. It is recommended to handle it with appropriate safety measures, as with any chemical compound .

properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O10/c1-10(24)22-17-19(30-13(4)27)18(29-12(3)26)16(9-28-11(2)25)31-20(17)33-21-23-14-7-5-6-8-15(14)32-21/h5-8,16-20H,9H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAOARWQIVTGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=NC3=CC=CC=C3O2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.